molecular formula C22H23N3O4S B2427378 1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-60-8

1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No. B2427378
CAS RN: 862763-60-8
M. Wt: 425.5
InChI Key: YDZKKXCAOIRPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Piperidine Derivatives : A study focused on the synthesis and anti-bacterial evaluation of N-substituted derivatives of a piperidine compound, showcasing the process of obtaining these compounds and their moderate to significant antibacterial activity (Khalid et al., 2016). This research highlights the chemical versatility of piperidine derivatives and their potential applications in developing new antibacterial agents.

  • Sulfomethylation of Macrocylic Chelates : Research on the sulfomethylation of piperazine and other macrocycles to form mixed-side-chain chelates demonstrates a method to modify the chemical properties of these compounds, potentially affecting their binding affinities and solubility (Van Westrenen & Sherry, 1992). Such modifications could be relevant for enhancing the application of similar compounds in medical imaging or drug delivery.

  • Anticancer Activity of Piperidine-Oxadiazole Derivatives : Another study explored the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, assessing them as anticancer agents (Rehman et al., 2018). The research found certain derivatives with promising IC50 values, indicating strong anticancer potential. This suggests that structural relatives of the compound might also hold promise for therapeutic applications in cancer treatment.

Chemical Synthesis and Methodology

  • Enantioselective Process Development : The development of a stereoselective synthesis for a CGRP receptor inhibitor showcases the importance of chemical synthesis methodologies in creating compounds with potential therapeutic value (Cann et al., 2012). Understanding the synthesis pathways and the role of chiral centers could be crucial for the development of similar piperidine derivatives with specific biological activities.

  • Nonaqueous Capillary Electrophoresis : A method involving nonaqueous capillary electrophoresis for separating and identifying related substances to a pharmaceutical ingredient highlights the importance of analytical techniques in the development and quality control of chemically similar compounds (Ye et al., 2012). Such methodologies could be applicable for analyzing the purity and composition of research compounds, including piperidine derivatives.

properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-7-9-17(10-8-15)20-24-21(30(27,28)18-5-3-2-4-6-18)22(29-20)25-13-11-16(12-14-25)19(23)26/h2-10,16H,11-14H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZKKXCAOIRPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

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